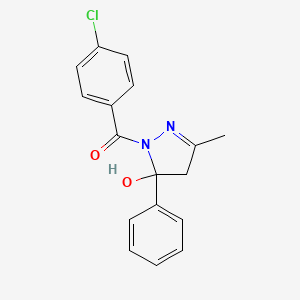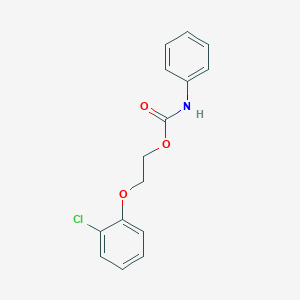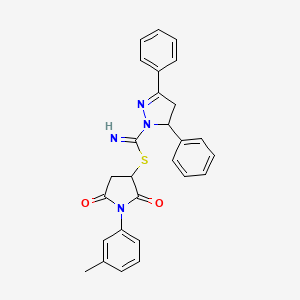
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine, also known as BNIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNIT belongs to the class of thiazolidine compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the biphenyl and nitrophenyl groups in BNIT confers unique properties that make it a promising candidate for various biomedical applications.
Wirkmechanismus
The exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is not fully understood, but studies have suggested that it acts by modulating various signaling pathways involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of certain enzymes such as protein kinase C and phosphoinositide 3-kinase, which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Apart from its anticancer activity, this compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and asthma. This compound has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine. One of the most promising directions is the development of this compound-based drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields of medicine such as neurology and immunology. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can be synthesized through a multistep process that involves the reaction of 4-biphenylsulfonyl chloride with 3-nitroaniline in the presence of a base such as sodium hydride or sodium carbonate. The resulting intermediate is then treated with thioacetic acid to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(4-biphenylylsulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, or programmed cell death, in cancer cells, which leads to the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)19-8-4-7-18(15-19)21-22(13-14-28-21)29(26,27)20-11-9-17(10-12-20)16-5-2-1-3-6-16/h1-12,15,21H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJKFVDRBZLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(2-chlorobenzyl)oxy]-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4920805.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4920808.png)
![4-[4-(2-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920821.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-pyridinyloxy)propyl]-3-isoxazolecarboxamide](/img/structure/B4920825.png)



![4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4920869.png)
![N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4920870.png)
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)


